N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
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Overview
Description
N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a complex organic compound that features both imidazole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[4-(dimethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(1H-imidazol-1-yl)acetohydrazide
Uniqueness
N’-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of both diethylamino and imidazole functional groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with a wide range of molecular targets, making it a versatile candidate for various applications.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-21(5-2)16-8-6-15(7-9-16)12-19-20-17(23)13-22-11-10-18-14(22)3/h6-12H,4-5,13H2,1-3H3,(H,20,23)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSICNBWCFOIKEA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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